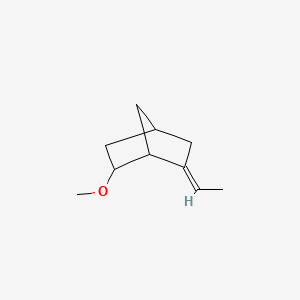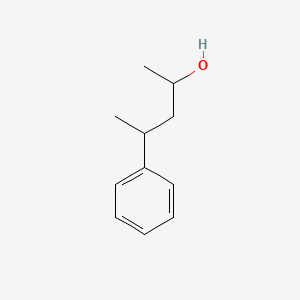
6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid is an organic compound belonging to the class of tetralins . This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with a pentamethyl-dihydronaphthalene moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid involves several steps. One common synthetic route includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by reduction and methylation reactions to introduce the pentamethyl-dihydronaphthalene moiety . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a ligand in receptor studies.
Mécanisme D'action
The mechanism of action of 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid include:
1-(3,5,5,8,8-Pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone: This compound shares a similar structural motif but differs in its functional groups and chemical properties.
7-Hydroxy-2-oxo-6-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2H-chromene-3-carboxylic acid: Another structurally related compound with distinct chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications.
Propriétés
Numéro CAS |
119999-08-5 |
|---|---|
Formule moléculaire |
C26H28O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
6-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H28O2/c1-16-12-22-23(26(4,5)11-10-25(22,2)3)15-21(16)19-8-6-18-14-20(24(27)28)9-7-17(18)13-19/h6-9,12-15H,10-11H2,1-5H3,(H,27,28) |
Clé InChI |
UJHRUCLKPQQBOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
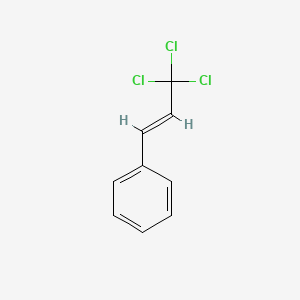
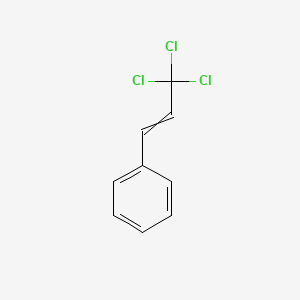
![sodium;1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12641639.png)
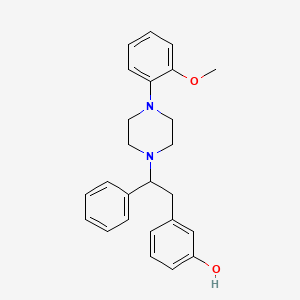
![Cyclopropaneacetamide, alpha-(phenylamino)-N-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]-, (alphaR)-](/img/structure/B12641655.png)
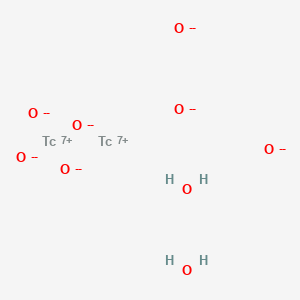
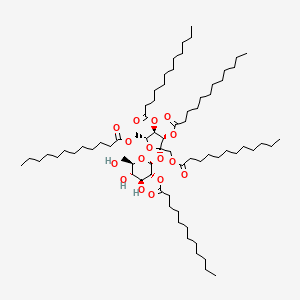
![{(2S)-2-[(2R)-2,6-Dimethylheptyl]piperidin-1-yl}(phenyl)methanone](/img/structure/B12641676.png)
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
